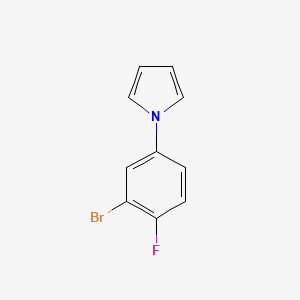

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-bromo-4-fluorophenyl group

Métodos De Preparación

The synthesis of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole typically involves the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Análisis De Reacciones Químicas

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in coupling reactions, such as the Heck or Sonogashira coupling, to form more complex molecules.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C10H7BrF

Molecular Weight: 232.07 g/mol

IUPAC Name: 1-(3-bromo-4-fluorophenyl)-1H-pyrrole

The compound features a pyrrole ring substituted with a brominated and fluorinated phenyl group, which significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its structural characteristics allow for interactions with various biological targets:

- Anticancer Activity: Studies have indicated that pyrrole derivatives can exhibit antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Research has demonstrated that halogenated pyrroles possess antimicrobial activities against a range of pathogens, making them candidates for the development of new antibiotics.

Biological Research

The compound's ability to interact with biological systems has led to its exploration in various biological assays:

- Enzyme Inhibition: It has been reported that certain pyrrole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Modulation: The compound may influence receptor activity, which is crucial for drug design targeting neurological or endocrine systems.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

- Conductive Polymers: Pyrrole derivatives are known precursors in the synthesis of conducting polymers. The incorporation of bromine and fluorine can enhance the electrical properties of these materials, making them suitable for applications in organic electronics and sensors.

- Dyes and Pigments: The unique color properties imparted by the brominated and fluorinated groups make this compound a candidate for use in dyes and pigments, particularly in applications requiring stability under UV light.

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that a series of pyrrole derivatives, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of halogenated pyrroles against Gram-positive and Gram-negative bacteria. The study showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The presence of the bromine and fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .

Comparación Con Compuestos Similares

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

3-Bromo-4-fluorophenylboronic acid: This compound is used in similar cross-coupling reactions and has applications in medicinal chemistry and materials science.

4-Bromo-3-fluorophenylboronic acid: Another similar compound with applications in organic synthesis and materials science.

3-Bromo-4-fluorophenol: This compound is used as a precursor in the synthesis of various pharmaceuticals and organic materials.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can lead to distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with a bromo and a fluoro group on the phenyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound shows promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Anticancer Properties : Research has demonstrated its potential as an anticancer agent, particularly in inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Tubulin Polymerization : Similar to other pyrrole derivatives, it may inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cell division .

- Receptor Modulation : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : It has been observed to induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | MRSA |

| This compound | 6.25 | E. coli |

| Vancomycin | 0.5 | MRSA |

This data indicates that the compound has comparable or superior activity against MRSA compared to standard treatments .

Anticancer Activity

In vitro studies on HeLa cells revealed that treatment with this compound resulted in significant reductions in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 75 |

| 10 | 50 |

| 20 | 20 |

The pro-apoptotic effects were confirmed through flow cytometry analysis, indicating that the compound induces apoptosis via ROS-mediated pathways .

Propiedades

IUPAC Name |

1-(3-bromo-4-fluorophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBAMPTFGWJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.